

Application Notes and Protocols: WH-4-023

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Compound of Interest

Compound Name: WH-4-023

Cat. No.: B1683783

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WH-4-023 is a potent, orally active, and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][3][6][7] This document provides detailed information on the solubility and preparation of **WH-4-023** for research applications.

Physicochemical Properties

- Molecular Formula: $C_{32}H_{36}N_6O_4$ [3]
- Molecular Weight: 568.67 g/mol [3][4]
- CAS Number: 837422-57-8[3]

Solubility Data

The solubility of **WH-4-023** has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental formulations. For challenging dissolutions, warming the solution to 37°C or using an ultrasonic bath is recommended.[6]

Table 1: Solubility of **WH-4-023** in Different Solvents

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---------|-------------------------------|----------------------------|---|
| DMSO | 100 mg/mL[4] | 175.84 mM[4] | Sonication or warming may be required.[2][6] |
| DMSO | 56.87 mg/mL | 100 mM | - |
| DMSO | 25 mg/mL[5] | 43.96 mM[5] | Ultrasonic recommended.[5] |
| DMSO | 5.69 mg/mL[2] | 10 mM[2] | Sonication is recommended.[2] |
| Ethanol | 6 mg/mL[2] | 10.55 mM[2] | Heating is recommended.[2] |
| Ethanol | ≥2.42 mg/mL[6] | - | Gentle warming and ultrasonic may be required.[6] |
| Water | Insoluble[4][6] | Insoluble[4][6] | - |

Note: Solubility can vary slightly between different batches of the compound.[4]

Experimental Protocols

Preparation of Stock Solutions

For most in vitro applications, **WH-4-023** is first dissolved in a non-aqueous solvent, typically DMSO, to create a high-concentration stock solution. This stock is then further diluted in the appropriate aqueous-based cell culture medium for the final working concentration.[2]

Protocol for 100 mM DMSO Stock Solution:

- Weighing: Accurately weigh out the desired amount of **WH-4-023** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 56.87 mg of **WH-4-023** (based on a molecular weight of 568.67 g/mol).

- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial or warm it gently at 37°C until a clear solution is obtained.^[6]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for several months or at -80°C for up to a year.^{[2][6]}

Preparation of In Vivo Formulations

WH-4-023 is insoluble in water, necessitating the use of co-solvents for in vivo administration.^{[4][6]} The following are examples of formulations for oral administration or injection. It is recommended to prepare these solutions fresh on the day of use.

Protocol 1: Formulation for Injection (Clear Solution)^[4]

This protocol yields a clear solution with a concentration of 1.0 mg/mL.

- Prepare a 20 mg/mL stock solution of **WH-4-023** in DMSO.
- To prepare 1 mL of the final working solution, sequentially add and mix the following components:
 - 50 µL of the 20 mg/mL **WH-4-023** DMSO stock solution.
 - 300 µL of PEG300. Mix until the solution is clear.
 - 50 µL of Tween-80. Mix until the solution is clear.
 - 600 µL of ddH₂O to bring the final volume to 1 mL.
- The final solvent composition is 5% DMSO, 30% PEG300, 5% Tween-80, and 60% ddH₂O.

Protocol 2: Formulation for Injection (Clear Solution)^[5]

This protocol yields a clear solution with a concentration of ≥ 0.77 mg/mL.

- Prepare a 7.7 mg/mL stock solution of **WH-4-023** in DMSO.

- To prepare 1 mL of the final working solution, sequentially add and mix the following components:
 - 100 μ L of the 7.7 mg/mL **WH-4-023** DMSO stock solution.
 - 400 μ L of PEG300. Mix well.
 - 50 μ L of Tween-80. Mix well.
 - 450 μ L of Saline.
- The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

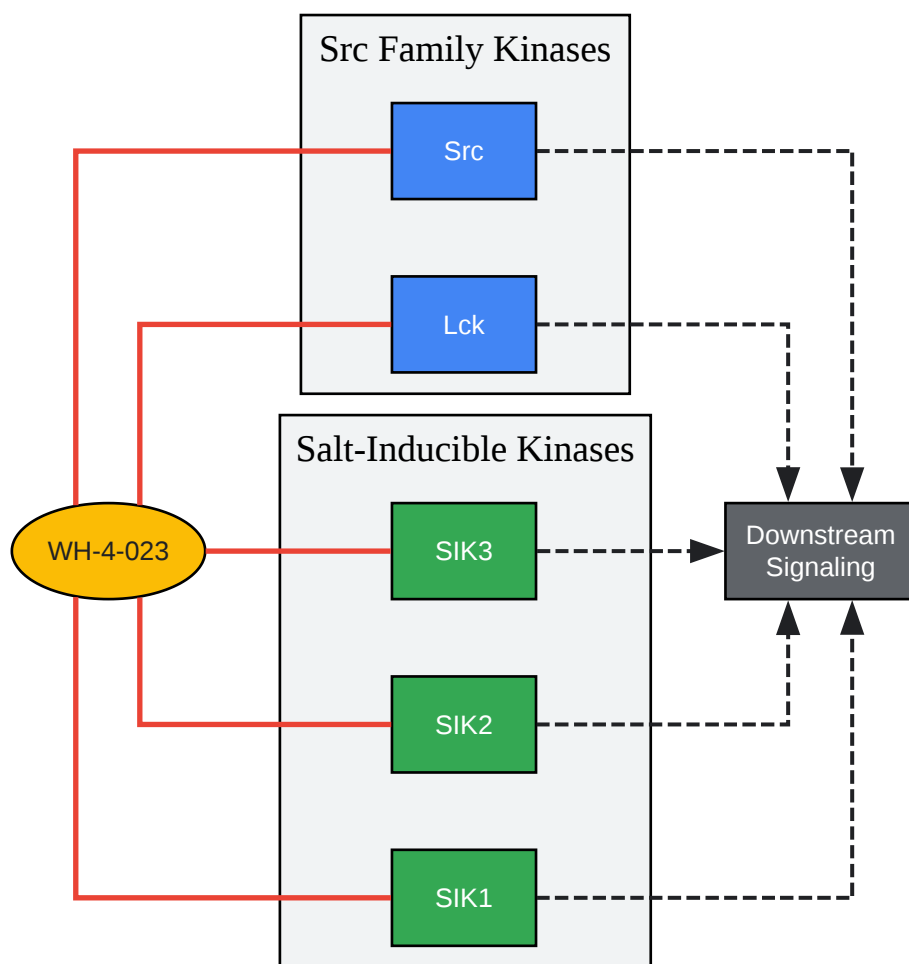
Protocol 3: Formulation for Oral Administration (Homogeneous Suspension)^[4]

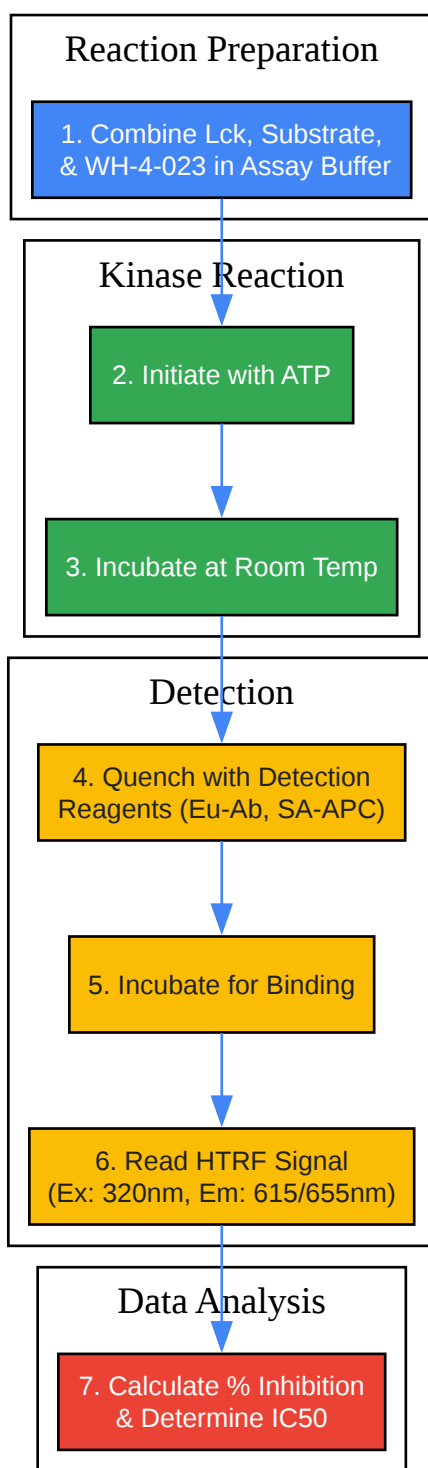
This protocol yields a homogeneous suspension with a concentration of ≥ 5 mg/mL.

- Weigh 5 mg of **WH-4-023**.
- Add 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution.
- Mix thoroughly to obtain a homogeneous suspension.

Mechanism of Action & Signaling Pathway

WH-4-023 is a potent inhibitor of the Src family kinases Lck ($IC_{50} = 2$ nM) and Src ($IC_{50} = 6$ nM).^{[1][3][8]} It demonstrates high selectivity, with over 300-fold greater potency against these kinases compared to p38 α and KDR.^{[1][3][8]} Additionally, **WH-4-023** inhibits Salt-Inducible Kinases SIK1, SIK2, and SIK3 with IC_{50} values of 10 nM, 22 nM, and 60 nM, respectively.^{[1][6]} By blocking the ATP-binding pocket of these kinases, **WH-4-023** prevents the phosphorylation of their downstream targets, thereby modulating signaling pathways involved in immune responses, cell growth, and survival.^[3]





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